DISPERSE RED 98

Description

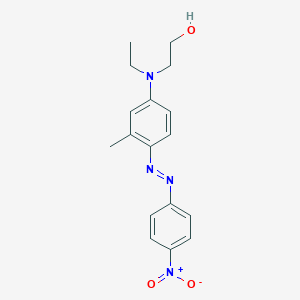

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPATEVXXXQLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886471 | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61994-66-9 | |

| Record name | 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61994-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DISPERSE RED 98 chemical structure and properties

This guide provides a comprehensive technical overview of the synthetic azo dye, Disperse Red 98. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical structure, physicochemical properties, synthesis, applications, and safety profile. This document is structured to deliver not just data, but also a deeper understanding of the scientific principles underlying its use and behavior.

Chemical Identity and Structure

Disperse Red 98 is a monoazo dye characterized by its vibrant red hue and its application in coloring synthetic hydrophobic fibers.

Chemical Name: 2-({4-[(4-nitrophenyl)diazenyl]-3-methylphenyl}(ethyl)amino)ethanol[1]

CAS Number: 12223-49-3[1][2][3][4]

C.I. Name: Disperse Red 98

Molecular Formula: C₁₇H₂₀N₄O₃[1][3][4]

Molecular Weight: 328.37 g/mol [1][4]

The structural formula of Disperse Red 98 is presented below:

Figure 1. Chemical structure of Disperse Red 98.

Physicochemical Properties

The utility of a disperse dye is intrinsically linked to its physical and chemical characteristics. These properties dictate its solubility, affinity for substrates, and fastness.

| Property | Value | Source |

| Appearance | Red solid/powder | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Low water solubility | [6] |

| Log P (Octanol/Water Partition Coefficient) | Not available | |

| pKa | Not available |

Synthesis of Disperse Red 98

The synthesis of Disperse Red 98 is a classic example of azo coupling, a fundamental reaction in dye chemistry. It involves two key stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.

Synthesis Pathway Overview

Figure 3. Simplified mechanism of polyester dyeing with disperse dyes.

Mechanism of Action:

-

Dispersion in Dyebath: Disperse dyes have very low solubility in water. They are milled into fine particles and dispersed in the dyebath with the aid of dispersing agents.

-

Dissolution: At the high temperatures used in polyester dyeing (typically 120-130°C), a small amount of the disperse dye dissolves in the water to form a saturated solution of single molecules.

-

Adsorption: These individual dye molecules are then adsorbed onto the surface of the polyester fibers.

-

Diffusion: The high temperature causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile, creating temporary voids. The adsorbed dye molecules then diffuse from the fiber surface into these amorphous regions.

-

Fixation: Upon cooling, the polymer structure contracts, trapping the dye molecules within the fiber. The dye is held in place by van der Waals forces and hydrophobic interactions.

Toxicology and Safety

A thorough understanding of the toxicological profile of Disperse Red 98 is crucial for ensuring safe handling and minimizing environmental impact.

Human Health:

-

Skin Sensitization: There is evidence that some disperse dyes can be skin sensitizers, potentially causing allergic contact dermatitis in susceptible individuals. [6]* Ingestion: Accidental ingestion may be harmful. [6]Azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens.

-

Inhalation: Inhalation of the dye dust should be avoided.

Ecotoxicity:

-

Aquatic Toxicity: Azo dyes can be toxic to aquatic organisms. The ecotoxicity of disperse dyes is influenced by their low water solubility, but they can still pose a risk to aquatic ecosystems.

-

Environmental Fate: The azo bond in Disperse Red 98 is generally stable to aerobic biodegradation. However, under anaerobic conditions, reductive cleavage of the azo bond can occur, leading to the formation of aromatic amines. The environmental fate of these degradation products is a key consideration.

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): When handling Disperse Red 98 powder, appropriate PPE, including gloves, safety glasses, and a dust mask or respirator, should be worn.

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize dust exposure.

-

Spill Response: Spills should be cleaned up promptly to avoid generating dust. Dry cleanup methods are preferred.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

World Dye Variety. (2012, March 6). Disperse Red 98. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Disperse Red 1. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.

- Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Food and Chemical Toxicology, 85, 126-133.

-

Find A Supplier. (n.d.). disperse red suppliers USA. Retrieved January 25, 2026, from [Link]

-

World Dye Variety. (2012, March 6). Disperse Red 98. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Chromatic Frontier: A Technical Guide to the Solubility Profile of Disperse Red 98 in Organic Solvents

Foreword: The Quest for Predictable Dispersion

In the realm of coloration science and formulation development, the predictable and reproducible behavior of dyes in various solvent systems is paramount. Disperse Red 98 (C.I. 11191), a monoazo dye, is a workhorse chromophore valued for its vibrant red hue in the dyeing of hydrophobic textiles such as polyester and acetate fibers. Beyond textiles, its application extends to plastics, inks, and other advanced materials where intimate molecular dispersion is a prerequisite for performance. However, achieving this dispersion hinges on a fundamental property: solubility. This in-depth technical guide is crafted for researchers, scientists, and formulation professionals, providing a comprehensive exploration of the solubility characteristics of Disperse Red 98 in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a structured approach to its empirical determination, and equip you with the knowledge to confidently select and optimize solvent systems for your specific applications.

Disperse Red 98: A Molecular Snapshot

To understand the solubility of a compound, we must first appreciate its molecular identity.

| Property | Value | Source |

| Chemical Name | 2-(Ethyl(m-tolyl)amino)ethanol, 4-nitrobenzenamine diazo coupled | [1] |

| C.I. Name | Disperse Red 98 | [1] |

| C.I. Number | 11191 | [1] |

| CAS Number | 12223-49-3 | [1] |

| Molecular Formula | C₁₇H₂₀N₄O₃ | [1] |

| Molecular Weight | 328.37 g/mol | [1] |

The molecular structure of Disperse Red 98, with its combination of aromatic rings, an azo linkage (-N=N-), a nitro group (-NO₂), and a hydroxyl-functionalized alkyl chain, dictates its interaction with its chemical environment.

Caption: Molecular Structure of Disperse Red 98.

The Theoretical Framework of Solubility: A "Like Dissolves Like" Paradigm

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.

-

Polarity: Disperse Red 98 is a relatively non-polar molecule, although the presence of the nitro and hydroxyl groups introduces some degree of polarity. Therefore, it is expected to exhibit higher solubility in solvents of low to moderate polarity. Highly polar solvents, such as water, are generally poor solvents for disperse dyes.[2]

-

Hydrogen Bonding: The hydroxyl (-OH) group in the N-ethyl-N-(2-hydroxyethyl)amino moiety can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, may exhibit enhanced solubility due to these specific interactions.

-

Van der Waals Forces: These non-specific attractive forces play a significant role in the dissolution of non-polar compounds in non-polar solvents. The large aromatic surface area of Disperse Red 98 allows for substantial van der Waals interactions.

-

Molecular Size and Shape: Larger molecules generally require more energy to be solvated. The relatively planar structure of Disperse Red 98 facilitates stacking, which can increase the energy required to overcome solute-solute interactions.

Qualitative and Quantitative Solubility Profile of Disperse Red 98

| Organic Solvent | Polarity (Relative) | Expected Qualitative Solubility of Disperse Dyes | Rationale |

| Acetone | Medium-High | Soluble | The ketone group allows for dipole-dipole interactions, and its moderate polarity is compatible with the dye's structure. Similar disperse dyes are reported to be soluble in acetone.[3] |

| Ethanol | High | Soluble | The hydroxyl group can engage in hydrogen bonding with the dye molecule, and its alkyl chain provides some non-polar character. Similar disperse dyes are reported to be soluble in ethanol.[3][4] |

| Methanol | High | Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness compared to ethanol for this specific dye. A solution of a similar dye in methanol is commercially available.[5] |

| Ethyl Acetate | Medium | Likely Soluble | As an ester with moderate polarity, it is expected to be a good solvent. |

| Dichloromethane | Medium | Likely Soluble | A common solvent for a range of organic compounds, its polarity is suitable for dissolving disperse dyes. |

| Toluene | Low | Moderately to Sparingly Soluble | As a non-polar aromatic solvent, it can interact with the aromatic rings of the dye through pi-pi stacking. |

| Dimethylformamide (DMF) | High (Aprotic) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. It has been used to extract disperse dyes from fibers.[6] |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | Another strong polar aprotic solvent, known for its excellent solvating power for a wide range of substances, including many dyes.[7][8][9] |

Disclaimer: The quantitative solubility of Disperse Red 98 in these solvents has not been definitively reported in the reviewed literature. The information above is based on the general behavior of disperse dyes and qualitative statements about similar compounds. For precise formulation work, experimental determination is essential.

Experimental Determination of Solubility: A Rigorous Protocol

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is crucial. The following section outlines a comprehensive, self-validating workflow for determining the solubility of Disperse Red 98 in organic solvents using the spectrophotometric method, which is well-suited for colored compounds.

Principle of the Spectrophotometric Method

This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be accurately determined.

Required Materials and Equipment

-

Disperse Red 98 (analytical standard grade)

-

Organic solvents of interest (HPLC or analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, as appropriate for the solvent and wavelength range)

Step-by-Step Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Methodology:

Part 1: Generation of the Calibration Curve

-

Preparation of a Primary Stock Solution: Accurately weigh a small amount of Disperse Red 98 (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.

-

Preparation of Standard Solutions: Perform a series of dilutions from the primary stock solution to create at least five standard solutions of decreasing concentrations.

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) of Disperse Red 98 in the specific solvent by scanning a dilute solution across the visible spectrum. Measure the absorbance of each standard solution at this λmax.

-

Construction of the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

Part 2: Preparation of the Saturated Solution

-

Equilibration: Add an excess amount of Disperse Red 98 to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).[10] The presence of undissolved solid is essential to ensure saturation.

-

Agitation and Temperature Control: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Separation of Undissolved Solute: After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (0.45 µm) to remove any suspended particles.[10] Alternatively, centrifuge the sample and carefully collect the clear supernatant.

Part 3: Analysis and Calculation of Solubility

-

Dilution of the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the predetermined λmax.

-

Concentration Determination: Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Calculation of Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Disperse Red 98 in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/L or mg/mL.

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for Disperse Red 98 was not retrieved, the SDS for the chemically similar C.I. 11191 provides essential guidance.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. The SDS for a similar product indicates that it may cause skin and eye irritation.[11]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion: From Data to Application

The solubility profile of Disperse Red 98 is a critical dataset for any researcher or formulator working with this versatile dye. While publicly available quantitative data is sparse, this guide provides the theoretical foundation and a robust experimental framework to empower you to determine these values in-house. By understanding the interplay of molecular structure and solvent properties, and by employing a meticulous experimental approach, you can unlock the full potential of Disperse Red 98 in your applications, ensuring consistent, high-quality results.

References

-

National Center for Biotechnology Information. (2024). Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. Retrieved from [Link]

-

World Dye Variety. (2012, March 6). Disperse Red 98. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3179-89-3,DISPERSE RED 17. Retrieved from [Link]

-

ResearchGate. (2018, January 29). Reversible light-induced solubility of disperse red 1 dye in a hydroxypropyl cellulose matrix. Retrieved from [Link]

-

MDPI. (2019, February 10). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Disperse Red 82 and modified Disperse Yellow 119 in supercritical carbon dioxide or nitrous oxide with ethanol as a cosolvent. Retrieved from [Link]

-

A Chemtek. (n.d.). Disperse red 13 Solution in Methanol, 100μg/mL | 3180-81-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Red 65 | High-Purity Dye for Research [benchchem.com]

- 3. Cas 3179-89-3,DISPERSE RED 17 | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. achemtek.com [achemtek.com]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. 二甲基亚砜 BioUltra, Molecular Biology, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Disperse Red 11 | 2872-48-2 | Benchchem [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Red 98

Abstract: This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Disperse Red 98 (CAS No. 12223-49-3), a monoazo dye valued for its application in dyeing synthetic textiles. The document elucidates the core chemical principles, details the synthesis of key intermediates, presents a robust experimental protocol for the final dye synthesis, and discusses industrial-scale manufacturing, purification, and safety considerations. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and textile manufacturing, offering field-proven insights grounded in established chemical literature and patents.

Introduction and Chemical Profile

C.I. Disperse Red 98 is a non-ionic monoazo dye characterized by its vibrant red shade and suitability for dyeing hydrophobic fibers, particularly polyester. Like other disperse dyes, it has low water solubility and is applied to textiles from a fine aqueous dispersion.[1] Its molecular structure, featuring a nitro group as an electron-withdrawing moiety and an N-alkylated aminophenol derivative as the coupling component, is typical for disperse dyes designed for good light and sublimation fastness.

The synthesis of Disperse Red 98 is a classic example of diazo coupling, a cornerstone of azo dye chemistry. This process involves two primary stages: the diazotization of a primary aromatic amine and the subsequent electrophilic aromatic substitution reaction of the resulting diazonium salt with an electron-rich coupling component.[2][3]

Table 1: Chemical Profile of C.I. Disperse Red 98 and Key Intermediates

| Compound Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Nitroaniline | - | 100-01-6 | C₆H₆N₂O₂ | 138.12 | Diazo Component (Amine) |

| N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | - | 91-88-3 | C₁₁H₁₇NO | 179.26 | Coupling Component |

| Disperse Red 98 | 11191 | 12223-49-3 | C₁₇H₂₀N₄O₃ | 328.37 | Final Product |

Synthesis of Key Intermediate: The Coupling Component

The coupling component for Disperse Red 98 is N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS 91-88-3).[4] Its synthesis is a critical precursor step in the overall manufacturing process. While it is commercially available with purities typically exceeding 96-97%,[4][5] understanding its synthesis provides complete insight into the supply chain and potential impurities. The synthesis involves two main steps: N-ethylation of m-toluidine, followed by N-hydroxyethylation.

Step 1: Synthesis of N-Ethyl-m-toluidine

The initial step is the mono-ethylation of m-toluidine. This is an alkylation reaction where an ethyl group is introduced to the nitrogen atom of the primary amine.

-

Causality of Experimental Choices: The reaction of m-toluidine with an ethylating agent like ethyl bromide proceeds via nucleophilic substitution. A base is required to neutralize the HBr formed, driving the reaction to completion. Over-alkylation to form the tertiary amine is a potential side reaction, which can be minimized by controlling the stoichiometry of the reactants. An established method involves reacting m-toluidine with ethyl bromide and subsequently purifying the secondary amine.[6]

Step 2: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-m-toluidine

The second step introduces the hydroxyethyl group to the secondary amine, N-ethyl-m-toluidine, to yield the final coupling component. This is typically achieved through reaction with 2-chloroethanol or ethylene oxide.

-

Causality of Experimental Choices: The reaction with 2-chloroethanol is a nucleophilic substitution where the nitrogen of N-ethyl-m-toluidine attacks the carbon bearing the chlorine atom. This reaction is often carried out in the presence of a base to neutralize the HCl by-product. A similar process is used for producing N,N-dihydroxy ethyl p-toluidine.[7] Alternatively, the ring-opening reaction with ethylene oxide is highly efficient and atom-economical, though it requires careful handling due to the reactant's properties.[8] The choice of method often depends on available equipment, safety protocols, and cost.

Representative Experimental Protocol: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-m-toluidine

This protocol is based on analogous preparations of N-alkyl-N-hydroxyethyl anilines.[7][8]

-

Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-ethyl-m-toluidine and a suitable solvent like methanol.

-

Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide, to the reactor.

-

Reactant Addition: While maintaining the temperature at 50-60°C, slowly add 2-chloroethanol dropwise over 2-3 hours. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours until TLC or GC analysis shows consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. The filtrate is then subjected to vacuum distillation to remove the solvent and then to purify the final product, N-Ethyl-N-(2-hydroxyethyl)-m-toluidine. The purity is confirmed by Gas Chromatography (GC).

Core Synthesis of C.I. Disperse Red 98

The synthesis of the final dye is achieved through a two-stage diazo coupling process, which can also be combined into a single-pot reaction for industrial efficiency.[9]

Caption: Overall synthesis pathway for Disperse Red 98.

Stage 1: Diazotization of p-Nitroaniline

This stage involves the conversion of the primary aromatic amine, p-nitroaniline, into its corresponding diazonium salt.

-

Expertise & Causality: The diazotization reaction is conducted in a strongly acidic medium (e.g., hydrochloric acid) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[2] The reaction mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the amine. The temperature must be strictly maintained between 0-5°C.[3][10] Above this temperature, the highly unstable diazonium salt rapidly decomposes, leading to the evolution of nitrogen gas and the formation of phenolic by-products, which drastically reduces the yield of the desired azo dye.[11]

Stage 2: Azo Coupling Reaction

The diazonium salt solution is then reacted with the coupling component, N-Ethyl-N-(2-hydroxyethyl)-m-toluidine.

-

Expertise & Causality: This is an electrophilic aromatic substitution reaction. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component. For N,N-disubstituted anilines, the coupling occurs at the para position relative to the activating amino group, which is sterically unhindered. The reaction is pH-sensitive. A mildly acidic environment (pH 4-6) is optimal.[11][12] If the solution is too acidic, the concentration of the free amine (the reactive form of the coupling component) is too low. If it is too alkaline, the diazonium salt can convert to a non-reactive diazotate ion. Sodium acetate is frequently added to buffer the reaction mixture in the correct pH range.[12]

Detailed Experimental Protocol: Synthesis of Disperse Red 98

This protocol integrates standard laboratory procedures for diazotization and azo coupling.[2][3][13]

-

Diazotization:

-

In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, suspend 13.8 g (0.1 mol) of p-nitroaniline in 200 mL of water.

-

Add 25 mL of 37% hydrochloric acid (approx. 0.3 mol). Stir the mixture and cool to 0-5°C in an ice-salt bath.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of water and cool the solution to 0-5°C.

-

Add the cold sodium nitrite solution dropwise to the p-nitroaniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5°C.[14]

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C. A clear, pale-yellow solution of the diazonium salt should be obtained. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

-

-

Coupling:

-

In a separate 2 L beaker, dissolve 17.9 g (0.1 mol) of N-Ethyl-N-(2-hydroxyethyl)-m-toluidine in 150 mL of water and 10 mL of hydrochloric acid. Cool the solution to 5-10°C.

-

Slowly add the freshly prepared diazonium salt solution to the coupling component solution over approximately 1 hour with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4 and 6 by the portion-wise addition of a saturated sodium acetate solution.

-

A red precipitate of the dye will form immediately.

-

After the addition is complete, stir the mixture for an additional 2-3 hours, allowing the temperature to rise to room temperature.

-

-

Isolation:

-

Collect the precipitated crude dye by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

-

Dry the crude dye (press cake) in an oven at 60-70°C. A yield of 90-95% of the crude product is typically expected based on similar reactions.[13]

-

Industrial Manufacturing and Formulation

On an industrial scale, process efficiency, safety, and cost are paramount. The synthesis often employs a "one-step" or simultaneous diazotization and coupling process to reduce reaction time and vessel occupancy.[9]

Caption: Industrial manufacturing workflow for Disperse Red 98.

-

Formulation: The crude dye press cake is not suitable for direct use. It must be converted into a stable, fine dispersion. This is achieved by wet milling the press cake with dispersing agents, such as lignosulfonates or naphthalene sulfonic acid-formaldehyde condensates, and water.[15][16]

-

Particle Size Reduction: The goal is to reduce the dye particle size to ≤1 μm. This small particle size provides a large surface area, which is crucial for the dissolution and subsequent diffusion of the dye into the polyester fiber during the high-temperature dyeing process.[1]

-

Drying: The resulting aqueous dispersion can be used as a liquid product or spray-dried to produce a standardized powder. Spray drying is carefully controlled to maintain the fine particle size and prevent aggregation.[15] The final commercial product typically contains 15-40% active dye, with the remainder being dispersing agents and other formulation aids.[1]

Product Characterization and Quality Control

The synthesized dye must be rigorously tested to ensure it meets quality specifications.

-

Chromatography: Thin Layer Chromatography (TLC) is used for rapid purity assessment during synthesis.[17] High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis of the final product.

-

Spectroscopy:

-

UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which is characteristic of the dye's color. For a similar dye, Disperse Red 1, the λmax is around 480-500 nm.[18][19]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the azo linkage (-N=N-), nitro group (-NO₂), hydroxyl group (-OH), and the aromatic rings.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural elucidation of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the dye.[20]

-

Safety and Environmental Considerations

The manufacturing of azo dyes involves handling hazardous materials and generating chemical waste, necessitating strict safety and environmental protocols.

-

Chemical Hazards:

-

p-Nitroaniline: Is toxic and a suspected carcinogen.

-

Diazonium Salts: Can be explosive in dry, solid form. They should always be prepared and used in a cold aqueous solution without isolation.[14]

-

Acids and Bases: Strong acids and bases used in the synthesis are corrosive.

-

-

Environmental Impact:

-

Azo dye manufacturing can produce colored effluents that are resistant to degradation in conventional wastewater treatment plants.[12]

-

Treatment of the effluent often requires specialized methods, such as coagulation, flocculation, or advanced oxidation processes, to remove color and reduce the chemical oxygen demand (COD) before discharge.[19]

-

Green chemistry approaches, such as using solid acid catalysts or solvent-free "grinding" methods, are being explored to minimize the environmental footprint of azo dye synthesis.[10]

-

References

- CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google P

-

Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega. (URL: [Link])

- CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google P

-

Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. - Imaginative Ink Publications. (URL: [Link])

- US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google P

- CN101333343B - A kind of red disperse dye composition of comprehensive high fastness series - Google P

-

Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media - MDPI. (URL: [Link])

-

Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution - SciSpace. (URL: [Link])

-

Synthesis, characterization and ultrafiltration of reactive dyes - ARC Journals. (URL: [Link])

-

Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - MDPI. (URL: [Link])

- EP0057418A1 - Nitro-aniline preparations - Google P

-

m-Toluidine, N-ethyl - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])

-

Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC - NIH. (URL: [Link])

- CN103589190A - Disperse red dye composition - Google P

-

A Facile Spectrophotometric Determination of Nitrite Using Diazotization with p-Nitroaniline and Coupling with Acetyl Acetone - ResearchGate. (URL: [Link])

-

Disperse Dyes Manufacturers, Exporters & Suppliers in Brazil - S D International. (URL: [Link])

-

DISPERSANT, DISPERSION, INK COMPOSITION, AND METHODS OF PREPARATION THEREOF - European Patent Office - EP 3315567 B1. (URL: [Link])

-

Aniline Diazotization and Coupling Process | PDF | Chloride | Hydrochloric Acid - Scribd. (URL: [Link])

-

N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) - Tristar Intermediates. (URL: [Link])

-

The characterization of disperse dyes in polyester fibers using DART mass spectrometry. (URL: [Link])

-

Predicting modes of toxic action from chemical structure: Acute toxicity in the fathead minnow (Pimephales promelas) - SciSpace. (URL: [Link])

-

(PDF) Synthesis of monoazo disperse dyes, their dyeing performance on polyester fibers and antimicrobial activity - ResearchGate. (URL: [Link])

- CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google P

-

DISPERSE AZO DYES, A PROCESS FOR THE PREPARATION THEREOF AND THE USE THEREOF - European Patent Office - EP 2877628 B1. (URL: [Link])

-

Developments in dyestuff chemistry - SDC ColourClick. (URL: [Link])

-

Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - ResearchGate. (URL: [Link])

-

Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (URL: [Link])

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (URL: [Link])

-

Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry - TÜBİTAK Academic Journals. (URL: [Link])

-

A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. (URL: [Link])

-

Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - ResearchGate. (URL: [Link])

- CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. (URL: )

-

Developmental Capacity and Sex of Gynogenetic Diploids in Rana japonica and Rana tsushimensis - CORE. (URL: [Link])

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. iipublications.com [iipublications.com]

- 3. mdpi.com [mdpi.com]

- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 5. N-Ethyl-N-2-hydroxyethyl-m-toluidine | 91-88-3 | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine - Google Patents [patents.google.com]

- 8. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 9. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google Patents [patents.google.com]

- 16. CN101333343B - A kind of red disperse dye composition of comprehensive high fastness series - Google Patents [patents.google.com]

- 17. scialert.net [scialert.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and degradation of DISPERSE RED 98

An In-Depth Technical Guide to the Thermal Stability and Degradation of C.I. Disperse Red 98

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the thermal stability and degradation profile of C.I. Disperse Red 98 (CAS No. 12223-49-3), a monoazo dye utilized in the coloration of synthetic textiles. A profound understanding of the thermal properties of this colorant is paramount for its effective application in high-temperature dyeing processes and for ensuring the stability and safety of the final products. This document delineates the fundamental chemical and physical properties of Disperse Red 98, explores its thermal behavior through established analytical techniques, and discusses its potential degradation pathways. Detailed, field-proven experimental protocols are provided to enable researchers and professionals to conduct their own assessments of this and similar dyestuffs.

Introduction to C.I. Disperse Red 98

C.I. Disperse Red 98 is a synthetic organic colorant belonging to the monoazo class of dyes. These dyes are characterized by the presence of a single azo group (-N=N-) which acts as the chromophore responsible for their color. Disperse dyes, as a class, are non-ionic, sparingly soluble in water, and are primarily used for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acetate.[1] The application process for these dyes often involves high temperatures, making their thermal stability a critical performance parameter.[2]

Chemical and Physical Properties of Disperse Red 98:

| Property | Value | Source |

| C.I. Name | Disperse Red 98 | [3] |

| CAS Number | 12223-49-3 | [4] |

| Molecular Formula | C₁₇H₂₀N₄O₃ | [3] |

| Molecular Weight | 328.37 g/mol | [3] |

| Manufacturing Method | Diazotization of 4-Nitrobenzenamine and coupling with 2-(Ethyl(m-tolyl)amino)ethanol. | [4] |

The Critical Role of Thermal Stability in Disperse Dyes

The thermal stability of a disperse dye is a crucial determinant of its suitability for various applications, particularly in the textile industry where high-temperature dyeing methods are common.[5] Insufficient thermal stability can lead to a range of undesirable outcomes, including:

-

Color Shift (Thermosol Process): During high-temperature dyeing processes like the Thermosol method, the dye must withstand elevated temperatures without undergoing chemical decomposition that would alter its chromophoric structure and, consequently, its color.

-

Reduced Color Fastness: Dyes that degrade at high temperatures may exhibit poor fastness properties, such as sublimation fastness, leading to color bleeding or transfer onto adjacent materials.

-

Formation of Hazardous Byproducts: Thermal degradation can lead to the cleavage of the azo bond, potentially forming aromatic amines, some of which are known to be mutagenic or carcinogenic.[6][7]

Therefore, a thorough evaluation of the thermal stability and degradation products of dyes like Disperse Red 98 is essential for both quality control and risk assessment.

Analytical Methodologies for Assessing Thermal Stability and Degradation

A multi-faceted analytical approach is required to fully characterize the thermal properties of Disperse Red 98. The following sections detail the key experimental protocols and the rationale behind their application.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Disperse Red 98 by measuring its mass change as a function of temperature.[8][9]

Causality of Experimental Choices: TGA is the foundational technique for assessing thermal stability.[10] By heating a sample at a controlled rate in a specific atmosphere (typically inert to study intrinsic stability), one can identify the onset temperature of decomposition and the temperature of maximum mass loss, providing a quantitative measure of the dye's thermal robustness.[8][11]

Experimental Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: Accurately weigh 5-10 mg of Disperse Red 98 into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure a non-oxidative environment.[2]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset decomposition temperature (T_onset) is determined from the point of initial significant weight loss, and the peak decomposition temperature (T_peak) is identified from the derivative of the TGA curve (DTG).[12]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm) and to gain further insight into the decomposition process by measuring the heat flow associated with these events.

Causality of Experimental Choices: DSC complements TGA by providing information on the energetic changes within the sample as a function of temperature. The melting point is a critical physical property, and the presence of exothermic peaks can indicate decomposition reactions. Comparing DSC data with TGA data helps to distinguish between physical transitions (like melting) and chemical degradation.

Experimental Protocol:

-

Instrumentation: A calibrated differential scanning calorimeter is necessary.

-

Sample Preparation: Accurately weigh 2-5 mg of Disperse Red 98 into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: A nitrogen purge at a flow rate of 20-50 mL/min is used.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. The melting point is identified as the peak of the endothermic transition. Exothermic events at higher temperatures are indicative of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of Disperse Red 98.

Causality of Experimental Choices: While TGA and DSC provide information on when a material degrades, Py-GC-MS reveals what it degrades into. This is crucial for understanding the degradation mechanism and for identifying any potentially hazardous byproducts.[13] The pyrolyzer rapidly heats the sample to a specific temperature, mimicking the degradation process, and the resulting fragments are separated by GC and identified by MS.

Experimental Protocol:

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system is used.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of Disperse Red 98 into a pyrolysis tube.

-

Pyrolysis: Insert the tube into the pyrolyzer, which is interfaced with the GC injector. Rapidly heat the sample to a pyrolysis temperature (e.g., 600 °C).[5]

-

GC Separation: The resulting degradation products are swept into the GC column by a carrier gas (e.g., helium). A suitable temperature program is used to separate the fragments (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).[5]

-

MS Detection and Identification: The separated compounds are detected and identified by the mass spectrometer. The resulting mass spectra are compared with a reference library (e.g., NIST) for compound identification.[5]

Degradation Pathways of Disperse Red 98

As a monoazo dye, the primary pathway for the thermal and photochemical degradation of Disperse Red 98 is expected to be the cleavage of the azo bond (-N=N-).[14] This is the most labile bond in the molecule and its scission leads to the formation of aromatic amines.[15]

Hypothesized Thermal Degradation Pathway:

Caption: Hypothesized thermal degradation of Disperse Red 98.

In addition to azo bond cleavage, other degradation reactions may occur at higher temperatures, including the fragmentation of the aromatic rings and the loss of substituent groups. The exact nature and distribution of the degradation products will depend on the specific conditions, such as temperature, heating rate, and the presence of oxygen.

Summary of Expected Thermal Properties

| Parameter | Expected Range | Analytical Technique |

| Melting Point (Tm) | 150 - 200 °C | DSC |

| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | TGA |

| Peak Decomposition Temperature (T_peak) | 300 - 380 °C | TGA (DTG) |

Conclusion

The thermal stability and degradation behavior of C.I. Disperse Red 98 are critical parameters that influence its performance and safety in high-temperature applications. This technical guide has outlined the key analytical methodologies—TGA, DSC, and Py-GC-MS—for a comprehensive evaluation of these properties. The provided protocols are designed to be self-validating and offer a robust framework for researchers and professionals in the field. While specific experimental data for Disperse Red 98 remains to be published, the general principles of azo dye degradation, centered on the cleavage of the azo linkage, provide a strong theoretical basis for understanding its thermal decomposition. Further research is encouraged to generate specific data for this widely used dye, which will contribute to a deeper understanding of its performance characteristics and ensure its safe and effective use.

References

-

World Dye Variety. (2012, March 6). Disperse Red 98. Retrieved from [Link]

-

PubMed Central. (2015). The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. Toxicology in Vitro, 29(7), 1873-1879. Retrieved from [Link]

-

ResearchGate. (2024). What makes azo dyes more challenging to degrade compared to other dyes? Retrieved from [Link]

-

Torontech. (n.d.). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). The Madison Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric curves (TG/DTG) obtained for: natural dyes (a) and lake pigments (b). Retrieved from [Link]

-

P2 InfoHouse. (1993, January). The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

-

Quora. (2020, December 5). What are the steps of degradation of azo dyes? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents. Retrieved from [Link]

-

RSC Publishing. (2021, January 27). Analysis of historical dyes in heritage objects. Analytical Methods, 13(5), 634-637. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. Retrieved from [Link]

Sources

- 1. p2infohouse.org [p2infohouse.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse Red 98 | 12223-49-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents -Textile Coloration and Finishing | Korea Science [koreascience.kr]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for DISPERSE RED 98 in Inkjet Printing Ink Formulations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 25, 2026

Abstract

This document provides a comprehensive technical guide for the application of C.I. Disperse Red 98 (CAS No. 12223-49-3) in the formulation of water-based inkjet printing inks. Disperse Red 98 is a monoazo dye recognized for its vibrant red hue and suitability for dyeing synthetic fibers such as polyester, polyamide, and acetate.[1] This guide details the critical physicochemical properties of Disperse Red 98, outlines systematic protocols for creating stable ink dispersions, and presents methodologies for evaluating ink performance. The causality behind experimental choices is explained to provide a foundational understanding for researchers. While specific quantitative data for Disperse Red 98 in certain areas is limited in publicly available literature, this guide establishes a robust framework for its successful incorporation into inkjet ink formulations through proven methodologies applied to similar disperse dyes.

Introduction: The Challenge and Opportunity of Disperse Dyes in Inkjet Technology

The advent of digital textile printing has created a demand for high-performance inks capable of rendering vibrant, durable colors on a variety of substrates. Disperse dyes, traditionally used in conventional dyeing processes for synthetic fabrics, present both a significant opportunity and a considerable challenge for inkjet applications. Their inherent low water solubility, which is advantageous for dyeing hydrophobic fibers, makes their formulation into stable, jettable aqueous inks a complex task.[2]

The primary hurdles in formulating with disperse dyes like Disperse Red 98 include:

-

Particle Size Control: The dye must be milled to a nanometer-scale particle size distribution to prevent nozzle clogging and ensure stable jetting.

-

Dispersion Stability: Preventing the agglomeration and sedimentation of dye particles in the ink formulation over time is crucial for ink shelf-life and reliable printer performance.

-

Jettability: The final ink formulation must possess the precise viscosity and surface tension required for consistent droplet formation and ejection from the printhead.

This guide provides the foundational knowledge and detailed protocols to address these challenges and successfully formulate inkjet inks using Disperse Red 98.

Physicochemical Properties of C.I. Disperse Red 98

A thorough understanding of the fundamental properties of Disperse Red 98 is the cornerstone of successful ink formulation.

| Property | Value | Source |

| C.I. Name | Disperse Red 98 | [1] |

| CAS Number | 12223-49-3 | [1][3] |

| Molecular Formula | C₁₇H₂₀N₄O₃ | [1][3] |

| Molecular Weight | 328.37 g/mol | [1] |

| Appearance | Red Powder | [1] |

| Light Fastness (ISO) | 4-5 | [1] |

| Washing Fastness (ISO) | Fading: 5, Staining: 4 | [1] |

| Ironing Fastness (ISO) | Fading: 4, Staining: 2-3 | [1] |

Thermal Stability: The thermal stability of the dye is critical, as the ink is subjected to high temperatures within the inkjet printhead during the jetting process. While a specific decomposition temperature for Disperse Red 98 is not documented in the reviewed literature, analogous disperse dyes are known to be stable at the temperatures typically encountered in thermal and piezoelectric printheads. It is, however, recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the specific Disperse Red 98 sample being used to determine its precise thermal decomposition profile.

Experimental Protocols for Inkjet Ink Formulation

The following protocols provide a step-by-step guide for the preparation and evaluation of a Disperse Red 98-based inkjet ink.

Preparation of a Stable Disperse Red 98 Dispersion

The initial and most critical step is the creation of a stable, fine-particle dispersion of the dye. This is typically achieved through a milling process.

dot

Caption: Workflow for preparing a stable nano-dispersion of Disperse Red 98.

Materials:

-

Disperse Red 98 Powder

-

High-performance polymeric dispersant (e.g., acrylic-based copolymers)

-

Deionized water

-

Milling media (e.g., yttria-stabilized zirconia beads, 0.1-0.3 mm diameter)

-

High-energy bead mill

Protocol:

-

Dispersant Solution Preparation: Prepare a solution of the chosen dispersant in deionized water. The concentration will depend on the specific dispersant used, but a starting point is typically 10-30% dispersant solids relative to the dye weight.

-

Pre-mixing: In a suitable vessel, combine the Disperse Red 98 powder with the dispersant solution. Mix at high speed using a rotor-stator homogenizer until a uniform slurry is formed. This step wets the dye particles and begins the deagglomeration process.

-

Milling: Introduce the pre-mixed slurry and milling media into the chamber of a high-energy bead mill. Mill the dispersion at a controlled temperature (typically below 40°C to prevent thermal degradation) until the desired particle size is achieved. The milling time will vary depending on the equipment and desired final particle size.

-

Particle Size Analysis: Periodically take samples from the mill and measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target average particle size for inkjet applications should be below 200 nm to prevent nozzle clogging.

-

Dispersion Separation: Once the target particle size is reached, separate the dispersion from the milling media.

-

Characterization:

-

Particle Size and Distribution: Confirm the final particle size and polydispersity index (PDI) using DLS. A narrow distribution is desirable for long-term stability.

-

Zeta Potential: Measure the zeta potential of the dispersion. A value of ±30 mV or greater indicates good electrostatic stabilization, which helps to prevent particle agglomeration.

-

Ink Formulation

Once a stable dispersion is achieved, the final ink is formulated by adding co-solvents, humectants, surfactants, and other additives.

dot

Caption: Step-by-step workflow for the formulation of the final inkjet ink.

Typical Ink Formulation Components:

| Component | Function | Typical Concentration (% w/w) |

| Disperse Red 98 Dispersion | Colorant | 5 - 15 |

| Co-solvents/Humectants | Prevent drying in nozzles, control viscosity and drying time | 10 - 30 |

| (e.g., Ethylene Glycol, Propylene Glycol, Diethylene Glycol, Glycerol) | ||

| Surfactants | Adjust surface tension for proper jetting and wetting of the substrate | 0.1 - 2.0 |

| Biocides | Prevent microbial growth | 0.1 - 0.5 |

| Deionized Water | Vehicle | Balance |

Protocol:

-

Component Addition: In a clean vessel, add the required amounts of co-solvents, humectants, and deionized water. Mix until a homogenous solution is formed.

-

Dispersion Incorporation: While stirring, slowly add the Disperse Red 98 nano-dispersion to the solvent mixture. Avoid rapid addition which can shock the dispersion and cause agglomeration.

-

Surfactant and Additive Addition: Add the surfactant and any other additives (e.g., biocides) to the mixture and continue to stir at a low to moderate speed until fully incorporated.

-

Filtration: Filter the final ink formulation through a series of filters, with the final filter having a pore size of less than 1 µm (e.g., 0.45 µm) to remove any remaining oversized particles or contaminants.

-

Quality Control: Measure the key physical properties of the final ink as outlined in the next section.

Ink Performance Evaluation

A series of tests should be conducted to ensure the formulated ink meets the stringent requirements for inkjet printing.

| Parameter | Target Range | Test Method |

| Viscosity (at jetting temperature) | 3 - 20 cP (depending on printhead) | Rotational Viscometer/Rheometer |

| Surface Tension | 25 - 40 mN/m | Tensiometer (e.g., Du Noüy ring or Wilhelmy plate) |

| pH | 7.0 - 9.0 | pH meter |

| Particle Size | < 200 nm | Dynamic Light Scattering (DLS) |

| Long-term Stability | No significant change in properties after accelerated aging | Oven aging (e.g., 2 weeks at 60°C) followed by re-testing of properties |

Protocol for Stability Testing:

-

Initial Characterization: Measure the viscosity, surface tension, pH, and particle size of the freshly prepared ink.

-

Accelerated Aging: Store a sealed sample of the ink in an oven at an elevated temperature (e.g., 60°C) for a period of 2-4 weeks. This simulates a longer shelf-life at ambient temperatures.

-

Post-Aging Characterization: After the aging period, allow the ink to return to room temperature and re-measure the key properties.

-

Evaluation: Compare the initial and post-aging data. A stable ink will show minimal changes in its physical properties.

Safety and Handling of Disperse Red 98

Disperse Red 98, like many powdered dyes, requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a dust mask or respirator when handling the powdered dye to avoid inhalation and skin contact.[5]

-

Ventilation: Handle the powder in a well-ventilated area, preferably in a fume hood, to minimize the dispersion of airborne particles.

-

Spill Cleanup: In case of a spill, avoid creating dust. Gently sweep or vacuum the spilled powder and place it in a sealed container for disposal.

-

Storage: Store Disperse Red 98 in a cool, dry place away from sources of ignition and oxidizing agents.[5]

Conclusion and Future Work

This guide provides a comprehensive framework for the successful formulation of inkjet inks using Disperse Red 98. By following the detailed protocols for dispersion preparation, ink formulation, and performance evaluation, researchers can develop stable and high-quality red inks for digital textile printing.

It is important to reiterate that while general principles for formulating with disperse dyes are well-established, specific quantitative data for Disperse Red 98, particularly regarding its solubility in various inkjet co-solvents and its thermal decomposition profile, is not extensively available in public literature. Therefore, it is strongly recommended that researchers conduct their own experimental determinations of these parameters for the specific grade of Disperse Red 98 they are utilizing. This will enable the fine-tuning of ink formulations for optimal performance and reliability.

References

-

ChemBK. (2024, April 10). Disperse Red 50. Retrieved from [Link]

-

World Dye Variety. (2012, March 6). Disperse Red 98. Retrieved from [Link]

- Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Disperse red 1. Retrieved from [Link]

-

ResearchGate. (2015, May 18). (PDF) Safety Data Sheet of a Red Disperse Dye. Retrieved from [Link]

- Google Patents. (n.d.). CN103694795B - Disperse dye ink-jet ink and preparation method thereof.

-

MDPI. (2018, December 18). Inkjet Printable and Self-Curable Disperse Dyes/P(St-BA-MAA) Nanosphere Inks for Both Hydrophilic and Hydrophobic Fabrics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 24). The stability of disperse red/reactive-red dye inks. Retrieved from [Link]

-

AFIRM Group. (2018, January 31). Chemical Information Document for Disperse Dyes. Retrieved from [Link]

- Google Patents. (n.d.). CN103342924A - Nanoscale water-based pigment dispersing liquid for ink jet and preparation method thereof.

- Google Patents. (n.d.). CN102127333A - Direct ink-jet printing disperse dye ink and use method thereof.

Sources

Application Notes and Protocols for the Low-Temperature Dyeing of Polyester with Disperse Red 98

Abstract

This document provides a comprehensive technical guide for the low-temperature dyeing of polyester (polyethylene terephthalate, PET) fabrics using Disperse Red 98. Traditional methods for dyeing polyester require high temperatures (typically 130°C) and pressurized equipment, which are energy-intensive and can compromise the integrity of heat-sensitive blended fabrics.[1] This guide details a carrier-assisted methodology that facilitates dyeing at or near the atmospheric boiling point of water (90-100°C), significantly reducing energy consumption and equipment costs.[2] We will explore the underlying mechanism of carrier action, provide detailed, validated laboratory protocols, and outline methods for evaluating dyeing performance and colorfastness. This document is intended for researchers and textile scientists engaged in developing more sustainable and efficient textile processing methods.

Introduction: The Challenge and Opportunity of Polyester Dyeing

Polyester fibers are synthetic polymers renowned for their strength, wrinkle resistance, and hydrophobicity. However, this hydrophobic nature, combined with a highly crystalline structure and a high glass transition temperature (Tg ≈ 80°C), makes polyester dyeing a significant challenge.[3] For disperse dyes—the primary class used for polyester due to their non-ionic nature and water insolubility—to penetrate the fiber, the polymer chains must be mobilized.[4][5] Conventionally, this is achieved by dyeing at high temperatures (120-130°C) under pressure.[6]

Low-temperature dyeing methods present a compelling alternative by reducing energy costs, lowering the process's carbon footprint, and preserving the mechanical properties of the fabric.[1] The most established low-temperature technique involves the use of "carriers," which are organic compounds that act as swelling agents and molecular lubricants.[5][7] These carriers effectively lower the fiber's Tg, opening up the polymer structure to allow dye molecules to diffuse into the fiber at atmospheric pressure and temperatures around 95-100°C.[7][8]

Disperse Red 98 is an azo disperse dye suitable for polyester, and its application via low-temperature methods can yield vibrant, lasting color when processes are carefully optimized.

Mechanism of Carrier-Assisted Low-Temperature Dyeing

The efficacy of a carrier in low-temperature polyester dyeing hinges on its ability to disrupt the intermolecular forces within the fiber structure. The process can be understood through a multi-step mechanism.

-

Carrier Adsorption: The carrier, present in the dyebath, is first adsorbed onto the surface of the polyester fiber.

-

Fiber Plasticization: The carrier molecules penetrate the amorphous regions of the fiber. This action reduces the strong inter-chain attractions, effectively "plasticizing" or swelling the fiber structure.[5][7] This increased segmental mobility of the polymer chains allows for dye penetration at a lower temperature than would otherwise be required.[7]

-

Dye Transport: The carrier can form a film on the fiber surface, which helps to dissolve and transport the disperse dye molecules from the aqueous bath to the fiber.[5]

-

Dye Diffusion and Fixation: With the fiber structure now more accessible, the disperse dye molecules diffuse from the surface into the polymer matrix. Once inside, they are trapped by van der Waals forces and hydrogen bonds as the fiber cools and the carrier is removed.[4]

This mechanism is visually represented in the diagram below.

Caption: Mechanism of carrier-assisted dyeing of polyester.

Materials and Equipment

Materials

-

Scoured and bleached 100% polyester fabric

-

Disperse Red 98 (C.I. 12223-49-3)[9]

-

Dyeing Carrier (e.g., a non-toxic formulation like o-vanillin or a commercial carrier)[2][10]

-

Dispersing Agent (e.g., a lignosulphonate-based product)

-

Acetic Acid (Glacial)

-

Sodium Hydroxide

-

Sodium Hydrosulphite (Hydros)[11]

-

Non-ionic Surfactant

-

Distilled or Deionized Water

Equipment

-

Laboratory-scale dyeing machine (e.g., Launder-Ometer or Mathis machine)[3][6]

-

Beakers, graduated cylinders, and pipettes

-

Magnetic stirrer and hot plate

-

Digital pH meter

-

Analytical balance

-

Colorfastness testing equipment (e.g., Crockmeter, Perspirometer)[14][15]

Experimental Protocols

The following protocols outline a complete workflow for low-temperature dyeing, from fabric preparation to final quality assessment.

Caption: Experimental workflow for low-temperature polyester dyeing.

Protocol 1: Fabric Preparation (Scouring)

Causality: Scouring is essential to remove any oils, waxes, and sizing agents from the polyester fabric. A clean, wettable surface is critical for achieving uniform dye adsorption and preventing blotchiness.

-

Prepare a scouring bath containing 1 g/L non-ionic surfactant and 1 g/L sodium hydroxide.

-

Maintain a material-to-liquor ratio (MLR) of 1:20.

-

Immerse the polyester fabric in the bath and heat to 65°C.[3]

-

Hold at 65°C for 30 minutes with gentle agitation.

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the rinse water is neutral (pH ~7).

-

Dry the fabric at room temperature or in a low-temperature oven.

Protocol 2: Dyebath Preparation and Dyeing

Causality: The dyebath must be carefully prepared to ensure the disperse dye is finely distributed and stable. The pH is controlled to an acidic range (4.5-5.5) because it is the optimal condition for the stability of most disperse dyes and for polyester dyeing.[4][7]

-

Dye Dispersion: Weigh the required amount of Disperse Red 98 (e.g., 2% on weight of fabric, o.w.f.). Create a smooth paste with an equal weight of a dispersing agent and a small amount of cold water. Gradually add more water with stirring to form a fine, stable dispersion.[4]

-

Dyebath Setup: Fill the dyeing vessel with the required volume of water for a 1:20 MLR.

-

Add the dyeing carrier (e.g., 3-5 g/L). The optimal concentration should be determined experimentally, as excessive carrier can negatively impact colorfastness and be an environmental concern.[17]

-

Add the prepared dye dispersion to the bath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7]

-

Dyeing Cycle:

-

Immerse the scoured polyester fabric into the dyebath at 60°C.[7]

-

Increase the temperature from 60°C to 95-98°C at a rate of 2°C/minute.[6] A controlled heating gradient is crucial for ensuring level dyeing.

-

Hold the temperature at 95-98°C for 60-90 minutes with continuous agitation.[7]

-

Cool the dyebath down to 60°C.

-

Remove the fabric and rinse with cold water.

-

Protocol 3: Reduction Clearing

Causality: After dyeing, some dye particles remain loosely adhered to the fiber surface. Reduction clearing is a critical post-treatment that strips these surface dyes, significantly improving wash fastness and preventing color bleeding.

-

Prepare a clearing bath with 2 g/L sodium hydroxide and 2 g/L sodium hydrosulphite.

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

-

Rinse thoroughly with hot water, followed by a neutralizing rinse with dilute acetic acid (0.5 g/L), and finally a cold water rinse.

-

Dry the fabric.

Data Presentation and Performance Evaluation

Dyeing Parameters Summary

The following table provides a typical range for key parameters in a low-temperature carrier dyeing process. Researchers should optimize these variables for their specific materials and equipment.

| Parameter | Recommended Range | Rationale |

| Dye Concentration | 1-4% o.w.f. | Depends on the desired shade depth. |

| Carrier Concentration | 2-5 g/L | Balances dyeing acceleration with environmental and fastness concerns.[17] |

| Dispersing Agent | 0.5-1 g/L | Ensures dye stability and prevents aggregation. |

| pH | 4.5 - 5.5 | Optimal for disperse dye stability and polyester uptake.[4] |

| Dyeing Temperature | 95 - 98°C | Enables dyeing at atmospheric pressure, saving energy.[10] |

| Dyeing Time | 60 - 90 minutes | Sufficient time for dye diffusion into the plasticized fiber. |

| MLR | 1:10 - 1:20 | Lower MLR saves water and chemicals but requires specialized equipment. |

Quantitative Evaluation

Color Strength (K/S): The color strength of the dyed fabric can be quantified using a spectrophotometer to measure the reflectance (R) of the sample. The Kubelka-Munk equation is then applied: K/S = (1 - R)² / 2R .[8] A higher K/S value indicates a greater color yield.

Dye Uptake / Exhaustion (%E): The percentage of dye exhausted from the bath onto the fabric is a measure of dyeing efficiency. It is determined spectrophotometrically by measuring the absorbance of the dyebath before (A₀) and after (A₁) dyeing.[13] % Exhaustion = [(A₀ - A₁) / A₀] x 100

Colorfastness Testing

The dyed fabric must be tested to ensure it meets quality standards. The results are typically rated against gray scales from 1 (poor) to 5 (excellent).[15]

| Fastness Test | Standard Method | Description |

| Washing | ISO 105-C06[18] | The sample is washed with a multi-fiber adjacent fabric to assess color change and staining of other materials.[16][18] |

| Rubbing (Crocking) | ISO 105-X12 | A standard white cloth is rubbed against the sample (dry and wet) to measure color transfer.[15] |

| Perspiration | ISO 105-E04[19] | The sample is exposed to simulated acidic and alkaline perspiration solutions to test for color stability. |

| Light | ISO 105-B02 | The sample is exposed to a standardized artificial light source to assess its resistance to fading. |

Safety and Environmental Considerations

-

Handling Dyes: Disperse dye powders are fine and can become airborne, posing an inhalation risk. Always handle dye powders in a well-ventilated area or fume hood, wearing a particle filter mask, safety glasses, and gloves.[20]

-

Handling Chemicals: Acetic acid, sodium hydroxide, and sodium hydrosulphite are corrosive or reactive. Consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Carrier Toxicity: Many traditional carriers are based on chlorinated aromatics or phenols, which are toxic and environmentally harmful.[17] Whenever possible, opt for newer, eco-friendly carrier alternatives.[8]

-